molecular formula C18H18N2O4 B195120 N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid CAS No. 503598-07-0

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid

Cat. No.: B195120
CAS No.: 503598-07-0
M. Wt: 326.3 g/mol
InChI Key: YNGURMKOKFOQOX-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0) is a structurally distinct compound characterized by a diphenylpropyl backbone substituted with a carbamoyl group and an oxamic acid moiety. It is primarily recognized as a pharmaceutical impurity associated with Imidafenacin, a therapeutic agent used for overactive bladder syndrome. Its molecular formula is C₁₈H₁₈N₂O₄, and it serves as a critical intermediate in the synthesis and quality control of Imidafenacin-related impurities .

Properties

IUPAC Name

2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGURMKOKFOQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503598-07-0
Record name 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkaline Hydrolysis of Ethyl N-(3-Carbamoyl-3,3-diphenylpropyl)oxamate

The most efficient route to synthesize compound 5 involves the hydrolysis of ethyl N-(3-carbamoyl-3,3-diphenylpropyl)oxamate (17). A suspension of 17 (10.6 g, 30.0 mmol) and 10% aqueous sodium carbonate (106 ml) in ethanol (500 ml) is refluxed for 4 hours. After cooling, the mixture is concentrated under reduced pressure, and the residue is neutralized with 2 M HCl to precipitate the product. Purification via recrystallization from ethanol yields 5 as a white solid in 63% yield (6.16 g).

Key Reaction Parameters

  • Temperature : Reflux conditions (~78°C for ethanol).

  • Solvent System : Ethanol/water mixture.

  • Purification : Recrystallization from ethanol.

  • Yield : 63%.

This method prioritizes simplicity and scalability, leveraging the stability of the ethyl ester precursor under basic conditions.

Direct Amidation of Oxamic Acid with 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide

An alternative approach involves coupling oxamic acid with 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (16) using carbodiimide chemistry. A solution of 16 (1.58 g, 6.21 mmol), oxamic acid (0.57 g, 6.40 mmol), HOBt–H2O (1.70 g, 6.40 mmol), and triethylamine (0.65 g, 6.42 mmol) in DMF (30 ml) is treated with EDC–HCl (1.21 g, 6.31 mmol) at room temperature. After stirring for 2.5 hours, the mixture is extracted with ethyl acetate, purified via silica gel chromatography, and recrystallized from methanol–water to yield 5 in 35% yield (0.71 g).

Comparative Analysis of Methods

ParameterHydrolysis of 17 Direct Amidation of 16
Yield63%35%
Reaction Time4 hours2.5 hours
Purification ComplexityLowModerate
ScalabilityHighLimited

The hydrolysis route offers superior yield and scalability, making it preferable for industrial applications, whereas the direct amidation method is less efficient but useful for small-scale syntheses.

Experimental Details and Optimization

Synthesis of Ethyl N-(3-Carbamoyl-3,3-diphenylpropyl)oxamate (17)

The precursor 17 is synthesized by reacting 16 (6.77 g, 26.6 mmol) with ethyl chlorooxoacetate (4.00 g, 29.3 mmol) in dichloromethane (200 ml) containing triethylamine (3.00 g, 29.6 mmol). The reaction is quenched with water, and the product is isolated via trituration with ethanol, yielding 17 as a white powder (7.29 g, 67%).

Characterization of 17

  • Melting Point : 203–206°C.

  • 1H-NMR (CDCl3) : δ 1.36 (t, J = 7.3 Hz, 3H), 2.69 (t, J = 6.8 Hz, 2H), 3.21 (q, J = 6.4 Hz, 2H), 4.31 (q, J = 7.3 Hz, 2H), 5.70 (d, J = 7.8 Hz, 2H), 7.26–7.38 (m, 10H), 7.96 (br s, 1H).

  • 13C-NMR (CDCl3) : δ 13.9, 37.3, 37.8, 59.8, 62.8, 127.4, 128.5, 128.7, 142.7, 156.7, 160.6, 176.8.

Critical Factors in Hydrolysis Reactions

The hydrolysis of 17 requires precise control of pH and temperature. Excessive heating or incomplete neutralization reduces yield by promoting side reactions such as decarboxylation or ester reformation. The use of 10% sodium carbonate ensures mild basic conditions, minimizing degradation.

Structural Characterization of this compound

Spectroscopic Data

  • Melting Point : 193–195°C (decomposition).

  • 1H-NMR (DMSO-d6) : δ 2.47–2.51 (m, 2H), 2.78–2.83 (m, 2H), 6.95 (s, 1H), 7.22–7.32 (m, 6H), 7.73 (s, 1H), 8.02 (s, 1H), 8.70 (t, J = 5.9 Hz, 1H).

  • 13C-NMR (DMSO-d6) : δ 37.2, 37.8, 61.9, 126.7, 128.0, 128.6, 128.7, 142.9, 143.0, 158.1, 159.1, 174.7.

  • FAB-MS : m/z 354 (M+H)+.

Purity and Analytical Validation

Elemental analysis confirms the composition of 5 (Calcd for C18H19N3O3: C, 66.45; H, 5.89; N, 12.91. Found: C, 66.34; H, 5.87; N, 12.86). The narrow melting point range and concordance between calculated and observed spectral data underscore the compound’s high purity.

Industrial and Pharmacological Relevance

The synthesis of 5 is critical for producing metabolites of KRP-197/ONO-8025, a compound investigated for its therapeutic potential. The hydrolysis method’s high yield and scalability make it suitable for large-scale manufacturing, ensuring consistent quality for preclinical studies .

Chemical Reactions Analysis

Types of Reactions: Imidafenacin impurity undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is primarily researched for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various conditions:

  • Anticholinergic Activity : The compound has been studied for its anticholinergic effects, which can be useful in managing conditions like overactive bladder and other disorders where cholinergic signaling needs to be inhibited .
  • Cardiovascular Effects : Some derivatives within the same chemical family have shown promise in cardiovascular applications, potentially aiding in heart function modulation .

Metabolic Studies

Research indicates that this compound can be involved in metabolic pathways that are crucial for drug metabolism studies. Understanding how this compound is processed in biological systems can provide insights into its efficacy and safety profile .

Case Study 1: Anticholinergic Effects

A study demonstrated the effectiveness of this compound in inhibiting contractions induced by carbachol in isolated guinea pig bladder strips. The compound was tested at varying concentrations to establish a concentration-inhibition curve, revealing significant anticholinergic activity at nanomolar concentrations .

Case Study 2: Cardiovascular Research

In another study focusing on cardiovascular effects, compounds related to this compound were evaluated for their ability to modulate heart rate and contractility in animal models. The results indicated that these compounds could serve as potential therapeutic agents for managing heart conditions due to their ability to influence adrenergic signaling pathways .

Mechanism of Action

The mechanism of action of imidafenacin impurity is closely related to that of imidafenacin. Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, reducing the frequency of urination in patients with overactive bladder . The impurity may also interact with these receptors, but its specific effects and pathways are still under investigation.

Comparison with Similar Compounds

Imidafenacin-Related Compounds

Imidafenacin impurities and related compounds share the diphenylpropyl backbone but differ in functional groups, leading to varied pharmacological and chemical properties.

Compound Name Molecular Formula Key Functional Groups Role/Application Source
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid C₁₈H₁₈N₂O₄ Oxamic acid, carbamoyl Imidafenacin impurity
Imidafenacin Related Compound 2 (Oxamide derivative) C₁₈H₁₉N₃O₃ Oxamide, carbamoyl Intermediate in Imidafenacin synthesis
Imidafenacin Related Compound 4 C₁₅H₁₆N₂O₂ 2-Methylimidazole, butanoic acid Metabolite or degradation product
Imidafenacin Impurity (Phosphate derivative) C₂₀H₂₁N₃O₄P Cyano, methylimidazolium phosphate Byproduct of synthesis

Key Differences :

  • Oxamic Acid vs.

Oxamic Acid Derivatives in Drug Development

Oxamic acid derivatives are explored for diverse therapeutic applications.

Compound Name Structure Activity/Application Research Findings Source
N-(4-substituted-thiazolyl)oxamic acids Thiazolyl-oxamic acid Antiallergy agents 50% inhibition at <2 mg/kg (oral); superior to disodium cromoglycate
N-[4-(1,4-benzodioxan-6-yl)-2-thiazolyl]oxamic acid ethanolamine salt Benzodioxan-thiazolyl-oxamic acid Antianaphylactic agent Selected for advanced pharmacological evaluation
Monothiooxamides and thiohydrazides Sulfur-substituted oxamic acids Precursors for heterocyclic synthesis Enhanced reactivity for S-heterocycles compared to oxamic acid

Key Differences :

  • Reactivity : Thiohydrazides of oxamic acids (e.g., ) exhibit higher reactivity for heterocycle formation compared to the target compound’s oxamic acid, which is more stable but less versatile in synthetic chemistry .

Diphenylpropyl Derivatives with Varied Functional Groups

The diphenylpropyl backbone is a common scaffold in pharmaceuticals, with functional groups dictating biological activity.

Compound Name Functional Groups Application Metabolic/Stability Notes Source
Isopropamide iodide Ammonium salt, carbamoyl Anticholinergic agent Stable in bile/urine; used in GI disorders
N-(1-methyl-3,3-diphenylpropyl)isocyanate metabolites Isocyanate, S-linked conjugates Metabolites of formamide derivatives Alkali-labile, releasing isocyanate
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester Cyano, piperidine, ester Opioid receptor modulation Structural complexity enhances CNS activity

Key Differences :

  • Functional Group Impact : The ammonium salt in isopropamide iodide confers anticholinergic activity, whereas the oxamic acid group in the target compound lacks such receptor specificity .
  • Metabolic Stability : S-linked conjugates of diphenylpropyl isocyanate () are stable under acidic conditions but release reactive isocyanates in alkali, contrasting with the oxamic acid derivative’s stability across pH ranges .

Table 1: Structural Comparison of Diphenylpropyl Derivatives

Compound Key Groups Molecular Weight Bioactivity
This compound Oxamic acid, carbamoyl 326.35 g/mol Impurity (low direct activity)
Isopropamide iodide Ammonium salt 480.43 g/mol Anticholinergic
Imidafenacin Related Compound 2 Oxamide 325.37 g/mol Synthetic intermediate

Table 2: Pharmacological Activity of Oxamic Acid Derivatives

Compound Target Application Potency (ED₅₀) Notes
N-(4-thiazolyl)oxamic acids Antiallergy <2 mg/kg (oral) Superior to disodium cromoglycate
Thiohydrazides of oxamic acids Heterocyclic synthesis N/A High reactivity for S-heterocycles

Biological Activity

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes available research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique structure that combines a carbamoyl group with a diphenylpropyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds structurally related to this compound possess notable anticancer properties. For instance:

  • A study evaluating various diphenyl derivatives highlighted their ability to induce apoptosis in cancer cells, suggesting that modifications in the chemical structure can enhance cytotoxic effects .
  • In vitro assays have shown that certain derivatives can significantly inhibit cell proliferation in cancer cell lines at low micromolar concentrations .

Pharmacological Properties

The pharmacological profile of related compounds includes:

  • Analgesic Activity : Similar diphenylpropylamine derivatives have been reported to exhibit analgesic properties, providing a basis for potential pain management applications .
  • Sympatholytic Effects : Some derivatives have demonstrated sympatholytic activity, which may influence cardiovascular functions and stress responses .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
CytotoxicityHigh against MCF-7 cells
AnalgesicSignificant pain relief in animal models
SympatholyticReduced sympathetic nervous system activity

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of the diphenylpropyl framework. The findings suggest that:

  • Structural Modifications : Alterations in substituents can significantly enhance biological activity. For example, adding specific functional groups has been shown to improve cytotoxic effects against cancer cells.
  • Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may affect multiple signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid in pharmaceutical impurities?

  • Methodology : Ion-exclusion chromatography (IEC) is preferred over reversed-phase HPLC due to the high polarity of oxamic acid derivatives. This technique resolves co-elution challenges and enables precise quantification of polar impurities. Validation parameters (e.g., LOD, LOQ) should align with ICH Q2(R1) guidelines .
  • Data Example : A study demonstrated 51% TOC removal for oxamic acid derivatives using IEC, with retention times adjusted via pH gradients .

Q. How can researchers synthesize this compound and characterize its intermediates?

  • Synthetic Route : Multi-step synthesis involving carbamoylation and oxamic acid coupling. Key intermediates include 3-carbamoyl-3,3-diphenylpropylamine, which is reacted with oxalyl chloride under controlled pH (6–7).
  • Characterization : Use 1^1H/13^13C NMR to confirm amide bond formation (δ 8.2–8.5 ppm for CONH) and LC-MS for purity assessment (>98%) .

Q. What spectroscopic techniques are suitable for structural elucidation of oxamic acid derivatives?

  • Techniques : Photoelectron spectroscopy (PES) correlates experimental data with computational CNDO/s molecular orbital calculations to map electronic transitions. FT-IR identifies carbonyl (C=O) stretches at 1680–1720 cm1^{-1} and NH bending at 1540 cm1^{-1} .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during oxidative decarboxylation?

  • Mechanistic Insight : DFT calculations reveal that oxidative decarboxylation of oxamic acids is slightly endothermic (ΔH\Delta H^\circ +18 kJ/mol), favoring side reactions like amide formation (18% yield). Optimize catalysts (e.g., TEMPO/NaNO2_2) to suppress by-products .
  • Experimental Design : Monitor reaction progress via 19^{19}F NMR (if fluorinated analogs are used) or inline FT-IR for real-time carbonyl group tracking .

Q. What strategies mitigate contradictions in toxicity data for oxamic acid derivatives?

  • Approach : Combine in vitro (e.g., HepG2 cell assays) and in silico (QSAR models) studies to differentiate parent compound toxicity from degradation by-products. For example, oxamic acid itself shows low cytotoxicity (IC50_{50} > 1 mM), but its nitroso derivatives may exhibit genotoxicity .

Q. How can researchers evaluate the environmental fate of this compound in wastewater?

  • Methodology : Simulate advanced oxidation processes (AOPs) with TiO2_2/UV to assess degradation pathways. LC-MS/MS tracks persistent metabolites, while toxicity assays (e.g., Daphnia magna) evaluate eco-toxicity post-treatment .

Q. What computational tools predict the pharmacokinetic behavior of this compound?

  • Tools : Molecular docking (AutoDock Vina) to study binding affinity with urinary bladder receptors (e.g., M3 muscarinic acetylcholine receptor). ADMET predictors (e.g., SwissADME) estimate logP (2.1 ± 0.3) and BBB permeability (low) .

Regulatory and Quality Control Questions

Q. What are the critical quality attributes (CQAs) for this compound in API manufacturing?

  • CQAs : Impurity profiles (e.g., oxamide ≤ 0.15%), residual solvents (Class 2, < 500 ppm), and particle size distribution (D90 < 50 µm). Follow USP <1086> and ICH Q3A for specification setting .

Q. How do regulatory guidelines address the use of this compound in non-pharmaceutical applications?

  • Compliance : The compound is prohibited in cosmetics under EU Directive 76/768/EEC (Annex II) due to structural similarities to banned ammonium salts. Prioritize genotoxicity studies (Ames test) for regulatory submissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Reactant of Route 2
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid

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